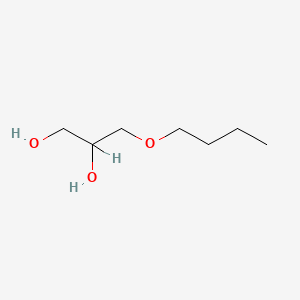

3-Butoxypropane-1,2-diol

Description

3-Butoxypropane-1,2-diol (CAS 551-08-6, EC 208-991-3) is a glycerol ether derivative with a butoxy group (-O-C₄H₉) attached to the propane-1,2-diol backbone. Its molecular formula is C₇H₁₄O₃, and it has a molecular weight of 146.18 g/mol. The compound is characterized by moderate lipophilicity due to its aliphatic butoxy chain, making it suitable for applications in industrial solvents, cosmetics, and chemical intermediates .

Properties

IUPAC Name |

3-butoxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-2-3-4-10-6-7(9)5-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYHHICXJAGYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312853 | |

| Record name | 3-Butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-52-2 | |

| Record name | 3-Butoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-butoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLGLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8834DFG5HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Protocol

-

Propargyl Ether Synthesis : Ethynylbutane is reacted with ethyl iodide in the presence of a copper(I) catalyst to form 1-butoxypropyne.

-

Lindlar Reduction : The alkyne is hydrogenated using Lindlar catalyst (Pd/CaCO₃, quinoline) to yield cis-1-butoxypropene.

-

Cis-Dihydroxylation : The alkene undergoes oxidation with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to produce racemic 3-butoxypropane-1,2-diol.

Key Parameters

-

Temperature : 0–25°C for dihydroxylation to prevent over-oxidation.

-

Catalyst Loading : 2–5 mol% OsO₄ for optimal yield.

-

Solvent : Tert-butanol/water (4:1) mixture to enhance solubility.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C | 85% |

| OsO₄ Concentration | 3 mol% | 89% |

| Solvent Ratio | 4:1 (t-BuOH:H₂O) | 92% |

This method achieves moderate enantioselectivity (50–60% ee) without chiral ligands, necessitating subsequent resolution steps.

Kinetic Resolution via Enzymatic Deracemization

Enzymatic deracemization offers a stereoselective route to enantiopure 3-butoxypropane-1,2-diol. The process leverages glycerol dehydrogenase (GlyDH) and ketoreductase (KRED) to dynamically resolve racemic mixtures.

Procedure

-

Substrate Preparation : Racemic 3-butoxypropane-1,2-diol is dissolved in aqueous buffer (pH 7.0) with NAD⁺/NADH cofactors.

-

Enzyme Immobilization : Bacillus stearothermophilus GlyDH (BsGlyDH-L252A) and Lactobacillus kefir KRED (LkKRED) are co-immobilized on epoxy-functionalized resins.

-

Reaction Conditions :

Performance Metrics

-

Conversion : 98% at 168 h.

-

Enantiomeric Excess : >99% ee for (R)-enantiomer.

| Enzyme Ratio (BsGlyDH:LkKRED) | Conversion (%) | ee (%) |

|---|---|---|

| 1:1 | 85 | 95 |

| 1:2 | 98 | 99 |

| 2:1 | 78 | 90 |

This method’s scalability is enhanced by enzyme reuse (≥5 cycles with <10% activity loss).

Biocatalytic Deracemization Using Immobilized Enzyme Systems

Immobilized multienzyme systems improve reaction efficiency by colocalizing GlyDH and KRED on solid supports, enabling concurrent oxidation and reduction cycles.

Immobilization Strategy

Reaction Optimization

-

Cofactor Recycling : NAD⁺ is regenerated via a soluble NADH oxidase (TtNOX)/catalase (CAT) system.

-

Temperature : 25°C balances enzyme activity and stability.

| Parameter | Value | Outcome |

|---|---|---|

| Immobilization Yield | 90% | Retained activity |

| Space-Time Yield | 4.2 g/L/day | Industrial feasibility |

| Operational Stability | 10 cycles | 80% initial activity |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, D₂O) of (R)-3-butoxypropane-1,2-diol:

-

δ 3.96 (q, J = 9.0 Hz, 2H, OCH₂CH₂CH₂CH₃).

-

δ 3.82–3.78 (m, 1H, CH(OH)).

-

δ 3.56–3.43 (m, 4H, CH₂OH and OCH₂).

Chiral Chromatography

Chiral-GC analysis confirms enantiopurity (>99% ee) with a retention time of 36.2 min for (R)-enantiomer and 38.5 min for (S)-enantiomer.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Lindlar/Dihydroxylation | 85 | 50 | Moderate | 120 |

| Enzymatic Deracemization | 98 | 99 | High | 200 |

| Immobilized Systems | 95 | 99 | Industrial | 180 |

Chemical Reactions Analysis

Types of Reactions: 3-Butoxypropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like or .

Reduction: Reduction reactions can convert it into simpler alcohols using reducing agents such as or .

Substitution: It can participate in nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium hydroxide in ethanol at 50-70°C.

Major Products Formed:

Oxidation: Butoxypropanoic acid.

Reduction: Butoxypropanol.

Substitution: Various substituted propanediols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Butoxypropane-1,2-diol serves as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable in producing other chemical compounds .

Biological Applications

In biological research, this compound is utilized in the preparation of various biological molecules. Its ability to form hydrogen bonds enhances its interaction with enzymes and proteins, potentially affecting their function and activity .

Case Study: Glycerol Etherification

Research has demonstrated that ethers derived from glycerol, including those involving 3-butoxypropane-1,2-diol, can serve as effective oxygenates for diesel fuel. These ethers improve combustion efficiency and reduce emissions .

Medical Applications

3-Butoxypropane-1,2-diol is being investigated for its potential use in drug formulations. Its solubility properties make it a suitable candidate for enhancing the bioavailability of certain medications .

Polymer Production

In the industrial sector, this compound is used in the production of polymers and resins. Its unique properties allow for the creation of materials with specific characteristics suited for various applications .

Fuel Additives

The etherification of glycerol with propylene or butene produces ethers like 3-butoxypropane-1,2-diol that can be utilized as fuel additives. These additives enhance fuel performance by improving combustion characteristics .

Mechanism of Action

The mechanism of action of 3-butoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility of hydrophobic compounds, facilitating their interaction with biological membranes and enzymes. In biochemical assays, it can stabilize enzyme-substrate complexes, thereby improving reaction efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The physicochemical and functional properties of propane-1,2-diol derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

3-Propoxypropane-1,2-diol

- CAS : 61940-71-4

- Formula : C₆H₁₄O₃

- Molecular Weight : 134.17 g/mol

- Substituent : Propoxy (-O-C₃H₇)

- Key Properties : Lower lipophilicity compared to the butoxy analog due to the shorter alkyl chain. Synthesized via Williamson ether synthesis from glycerol and 1-chloropropane .

- Applications : Intermediate in organic synthesis and solvents.

3-(p-Chlorophenoxy)-propane-1,2-diol (Chlorphenesin)

- CAS : 104-29-0

- Formula : C₉H₁₁ClO₃

- Molecular Weight : 202.64 g/mol

- Substituent: p-Chlorophenoxy (aromatic with chlorine)

- Key Properties : Higher polarity and antimicrobial activity due to the chlorine atom. Safe for topical use in cosmetics .

- Applications : Preservative in cosmetics and pharmaceuticals.

3-(l-Menthoxy)propane-1,2-diol

- Formula : C₁₃H₂₆O₃

- Substituent : Menthoxy (terpene-derived)

- Key Properties : Stereochemical complexity and cooling sensory effects. Often combined with warming agents for enhanced sensory profiles in cosmetics .

- Applications : Cooling agent in cosmetic formulations.

3-[(1-Methoxy-hexadecyl)oxy]propane-1,2-diol

- Source : Marine sponge Halichondria sitiens

- Substituent : Long-chain methoxy-hexadecyl (C₁₆H₃₃O-)

- Key Properties: High lipophilicity, enabling interaction with lipid membranes.

Comparative Data Table

*Estimated LogP values based on alkyl/aryl chain contributions.

Biological Activity

3-Butoxypropane-1,2-diol (CAS No. 624-52-2) is a chemical compound with the molecular formula . It is a colorless liquid commonly used in various industrial applications, including as a solvent and in the formulation of personal care products. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

- Molecular Weight : 148.20 g/mol

- Boiling Point : 270.3 °C

- Density : 1.016 g/cm³

- Flash Point : 117.2 °C

- Refractive Index : 1.45

Biological Activity Overview

Research into the biological activity of 3-butoxypropane-1,2-diol indicates several potential effects on human health, including its interaction with biological systems at the cellular level.

Toxicological Studies

Toxicological assessments have shown that 3-butoxypropane-1,2-diol exhibits low acute toxicity. A study by the EPA indicated that it is not classified as a carcinogen and has minimal reproductive toxicity when tested in animal models .

Metabolism and Pharmacokinetics

The compound is metabolized primarily through conjugation reactions, leading to the formation of glucuronides and sulfates which are excreted in urine . This metabolic pathway suggests a relatively rapid clearance from the body, reducing the likelihood of accumulation and long-term toxicity.

Study on Dermal Absorption

A significant study investigated the dermal absorption of 3-butoxypropane-1,2-diol in human skin models. The results demonstrated that the compound penetrates the skin barrier effectively but does not accumulate in significant amounts, indicating a low risk of systemic toxicity upon topical application .

In Vitro Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of 3-butoxypropane-1,2-diol on various cell lines. The findings revealed that at concentrations up to 500 µM, there was no significant cytotoxicity observed, suggesting a favorable safety profile for potential cosmetic applications .

Biological Activity Table

Q & A

Basic: What are the established synthetic routes for 3-Butoxypropane-1,2-diol, and what critical parameters influence yield and purity?

Answer:

The compound is synthesized via etherification of glycerol with butyl bromide in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF). Key parameters include:

- Anhydrous conditions : Prevents hydrolysis of the alkyl bromide and minimizes side reactions .

- Reaction temperature : Optimal control (typically 60–80°C) balances reaction rate and selectivity.

- Stoichiometry : Excess butyl bromide (1.2–1.5 equivalents) ensures complete conversion of glycerol.

Post-synthesis, purification via vacuum distillation or column chromatography is recommended to isolate the product from unreacted glycerol or byproducts.

Basic: How does 3-Butoxypropane-1,2-diol’s structure influence its solvent capabilities compared to similar diols like propylene glycol?

Answer:

The butoxy group introduces increased lipophilicity, enhancing solubility for non-polar compounds (e.g., aromatic hydrocarbons) compared to propylene glycol. Key structural comparisons:

- Hydroxyl group positioning : The 1,2-diol configuration allows hydrogen-bonding with polar solvents, while the butoxy group provides steric hindrance, reducing self-association .

- Boiling point : Higher than propylene glycol (due to molecular weight), making it suitable for high-temperature reactions.

Experimental validation via Hansen solubility parameters (HSPs) is advised to map solvent compatibility .

Advanced: What experimental strategies are recommended to resolve discrepancies in genotoxicity data for diol derivatives like 3-Butoxypropane-1,2-diol?

Answer:

Contradictory genotoxicity findings (e.g., in vitro vs. in vivo) require a tiered approach:

In vitro assays : Conduct Ames tests (with/without metabolic activation) to assess mutagenicity in bacterial strains (e.g., Salmonella typhimurium TA98/TA100) .

In vivo validation : Use micronucleus or comet assays in rodent models to evaluate chromosomal damage .

Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS to clarify mechanisms .

For 3-Butoxypropane-1,2-diol, prioritize testing under conditions mimicking its application (e.g., oxidative environments).

Advanced: How does the stereoelectronic environment of 3-Butoxypropane-1,2-diol affect its reactivity in nucleophilic substitution reactions?

Answer:

The butoxy group creates a sterically hindered environment, influencing reaction pathways:

- Nucleophilic sites : Primary hydroxyl (C1) is more reactive than the secondary (C2) due to lower steric hindrance .

- Electronic effects : The electron-donating butoxy group at C3 reduces electrophilicity at adjacent carbons, favoring reactions at distal positions.

For SN2 reactions, polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bulky leaving groups (e.g., tosylates) improve regioselectivity .

Basic: What analytical techniques are most effective for characterizing 3-Butoxypropane-1,2-diol’s purity and structure?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing C1 vs. C2 hydroxyls) and butoxy substitution .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHO) and detects trace impurities .

- Chromatography : HPLC with refractive index detection quantifies purity (>98% for research-grade material) .

Advanced: What strategies mitigate thermal degradation of 3-Butoxypropane-1,2-diol in high-temperature applications?

Answer:

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Mitigation strategies include:

- Inert atmospheres : Nitrogen or argon reduces oxidative degradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit free-radical pathways.

- pH control : Neutral conditions (pH 6–8) prevent acid-catalyzed ether cleavage .

Basic: How does 3-Butoxypropane-1,2-diol compare to chlorinated analogs (e.g., 3-MCPD) in toxicity profiles?

Answer:

Unlike 3-monochloropropane-1,2-diol (3-MCPD), which exhibits nephrotoxicity and carcinogenicity, 3-Butoxypropane-1,2-diol lacks chlorine, reducing electrophilic reactivity. Key distinctions:

- Metabolic pathways : 3-Butoxypropane-1,2-diol undergoes glucuronidation, whereas 3-MCPD forms DNA-reactive epoxides .

- Regulatory status : 3-MCPD is restricted in food contact materials; 3-Butoxypropane-1,2-diol is not classified as a contaminant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.